14,15-DHET Exhibits 12-Fold PPARα Activation, Surpassing All EET and DHET Regioisomers Including Its Own Precursor
In a COS-7 cell luciferase reporter assay, 10 μM 14,15-DHET produced a 12-fold increase in PPARα-mediated luciferase activity, an effect comparable to the synthetic PPARα agonist Wy-14643 at 20 μM. By contrast, 10 μM 14,15-EET (the precursor epoxide) yielded only a 3-fold increase, while other EET and DHET regioisomers (5,6-, 8,9-, and 11,12-) exhibited substantially weaker activation or none at all [1]. The observed 14,15-EET activation was abrogated by the sEH inhibitor dicyclohexylurea, confirming that conversion to 14,15-DHET is required for PPARα agonism [1].
| Evidence Dimension | PPARα-mediated luciferase reporter activity (fold increase over control) |
|---|---|
| Target Compound Data | 12-fold at 10 μM (14,15-DHET) |
| Comparator Or Baseline | 14,15-EET: 3-fold at 10 μM; 11,12-DHET: <2-fold; 8,9-DHET: no significant activation; Wy-14643 (positive control): 12-fold at 20 μM |
| Quantified Difference | 14,15-DHET is 4-fold more potent than its precursor 14,15-EET and markedly superior to other regioisomers |
| Conditions | COS-7 cells transfected with PPARα expression vector and PPRE-luciferase reporter; 24-hour incubation |
Why This Matters
Researchers investigating PPARα-mediated lipid metabolism or cardiovascular pharmacology must use 14,15-DHET rather than 14,15-EET or other DHET regioisomers, as only 14,15-DHET achieves robust, therapeutically relevant PPARα activation.
- [1] Fang X, Hu S, Xu B, et al. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-α. Am J Physiol Heart Circ Physiol. 2006;290(1):H55-H63. View Source
